molecular formula C23H22N2O5S B15005488 4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

4-[(phenylcarbonyl)amino]tetrahydrothiophen-3-yl 4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoate

Cat. No.: B15005488
M. Wt: 438.5 g/mol
InChI Key: RAJPRPMKDJYCLH-UHFFFAOYSA-N
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Description

4-BENZAMIDOTHIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a benzamidothiolan moiety with an isoindolyl butanoate group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZAMIDOTHIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE typically involves multi-step organic reactions. The process begins with the preparation of the benzamidothiolan intermediate, followed by the introduction of the isoindolyl butanoate group through esterification reactions. Common reagents used in these reactions include benzoyl chloride, thiolane, and isoindole derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

4-BENZAMIDOTHIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted derivatives of the original compound .

Scientific Research Applications

4-BENZAMIDOTHIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-BENZAMIDOTHIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it could interfere with the synthesis of key biomolecules or disrupt signaling pathways involved in disease progression .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-BENZAMIDOTHIOLAN-3-YL 4-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)BUTANOATE is unique due to its combination of benzamidothiolan and isoindolyl butanoate groups. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C23H22N2O5S

Molecular Weight

438.5 g/mol

IUPAC Name

(4-benzamidothiolan-3-yl) 4-(1,3-dioxoisoindol-2-yl)butanoate

InChI

InChI=1S/C23H22N2O5S/c26-20(11-6-12-25-22(28)16-9-4-5-10-17(16)23(25)29)30-19-14-31-13-18(19)24-21(27)15-7-2-1-3-8-15/h1-5,7-10,18-19H,6,11-14H2,(H,24,27)

InChI Key

RAJPRPMKDJYCLH-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CS1)OC(=O)CCCN2C(=O)C3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4

Origin of Product

United States

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